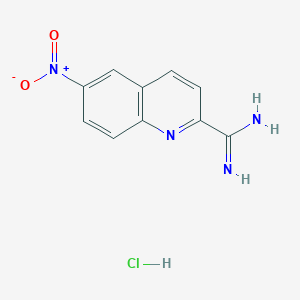
6-Nitroquinoline-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitroquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H9ClN4O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroquinoline-2-carboximidamide hydrochloride typically involves the nitration of quinoline derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 6-nitroquinoline with cyanamide in the presence of hydrochloric acid to form the desired compound. The reaction conditions often include controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Nitroquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-aminoquinoline derivatives.
Reduction: Formation of various reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with different functional groups.
Scientific Research Applications
6-Nitroquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Nitroquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboximidamide hydrochloride
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
- 4-Methoxypicolinimidamide hydrochloride
Uniqueness
6-Nitroquinoline-2-carboximidamide hydrochloride is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClN4O2 |
|---|---|
Molecular Weight |
252.66 g/mol |
IUPAC Name |
6-nitroquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H8N4O2.ClH/c11-10(12)9-3-1-6-5-7(14(15)16)2-4-8(6)13-9;/h1-5H,(H3,11,12);1H |
InChI Key |
CUIWFZRCQATBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=N)N)C=C1[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


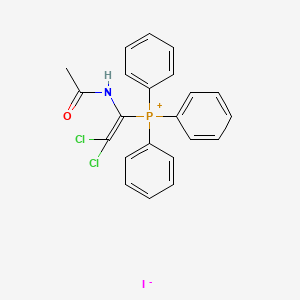

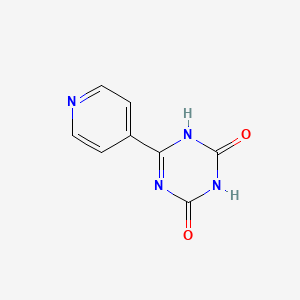
![7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
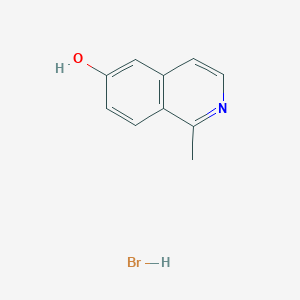

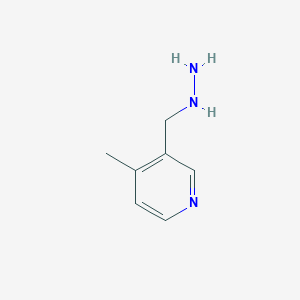
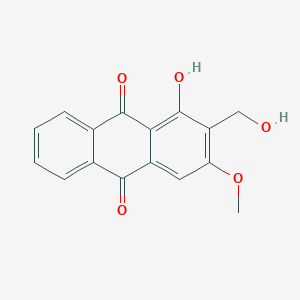
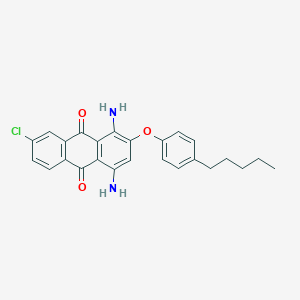
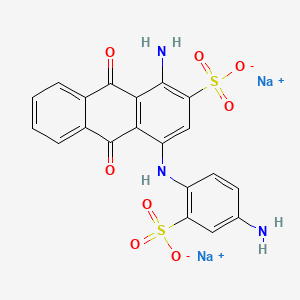
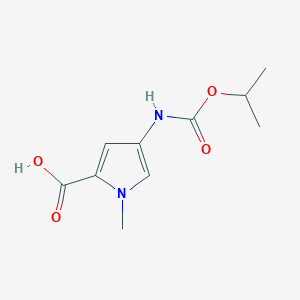
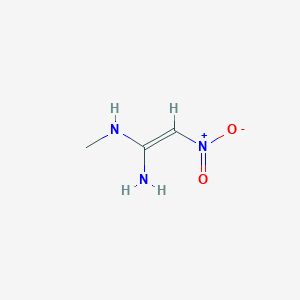

![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
